molecular formula C11H8O3 B8749258 (1-oxo-1H-isochromen-6-yl)acetaldehyde

(1-oxo-1H-isochromen-6-yl)acetaldehyde

Cat. No.: B8749258
M. Wt: 188.18 g/mol
InChI Key: LDPDNQYIXCYPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-oxo-1H-isochromen-6-yl)acetaldehyde is a versatile chemical reagent designed for research applications, particularly in organic synthesis and medicinal chemistry. This compound features a reactive aldehyde functional group attached to an isocoumarin core structure, making it a valuable precursor for constructing more complex heterocyclic systems . The isocoumarin (1H-isochromen-1-one) scaffold is recognized as a privileged structure in natural products and pharmaceuticals, with derivatives exhibiting a range of biological activities such as antibiotic and antitumor properties . Researchers can utilize the aldehyde moiety in various key transformations, including the Oxa-Pictet-Spengler reaction for the synthesis of isochroman derivatives , as well as in aldol condensations and as a building block for the development of novel fused-ring systems . Its primary research value lies in its role as a synthetic intermediate for the exploration of new bioactive compounds and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

2-(1-oxoisochromen-6-yl)acetaldehyde

InChI

InChI=1S/C11H8O3/c12-5-3-8-1-2-10-9(7-8)4-6-14-11(10)13/h1-2,4-7H,3H2

InChI Key

LDPDNQYIXCYPGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=COC2=O)C=C1CC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison with Analogous Compounds
Compound Core Structure Substituent Functional Groups Molecular Weight (Estimated) Key Features
(1-oxo-1H-isochromen-6-yl)acetaldehyde Isochromen-1-one Acetaldehyde (C6) Aldehyde, ketone ~230* High polarity, reactive aldehyde
E-9-aryl-5-arylidene derivatives Isochromen-1-one Aryl, arylidene Ketone, aromatic >300 Lipophilic, aromatic interactions
Acetaldehyde N/A N/A Aldehyde 44.05 Small, volatile, high reactivity
Formaldehyde N/A N/A Aldehyde 30.03 Simplest aldehyde, extreme volatility

*Estimated based on analogous structures.

Key Observations :

  • Unlike simple aldehydes (e.g., acetaldehyde, formaldehyde), the isochromen ring system may reduce volatility and stabilize the aldehyde group against oxidation .

Reactivity and Stability

The aldehyde group in this compound is expected to exhibit nucleophilic addition reactivity, akin to acetaldehyde. However, conjugation with the isochromen-1-one’s electron-withdrawing ketone may modulate its reactivity. For example:

  • Adduct Formation: Similar to acetaldehyde’s interaction with sulfur dioxide in wines , the aldehyde group could form non-volatile adducts with nucleophiles, affecting bioavailability.
  • Oxidation : The compound may oxidize to a carboxylic acid derivative, though steric hindrance from the isochromen ring could slow this process compared to simpler aldehydes .
Table 2: Toxicity and Metabolic Comparison
Compound Metabolic Pathway Carcinogenicity (IARC) Key Risks
This compound Potential acetaldehyde release via hydrolysis Not classified* Possible neurotoxicity if metabolized to acetaldehyde
Acetaldehyde Aldehyde dehydrogenase Group 1 (Carcinogenic) Liver damage, DNA adduct formation
Formaldehyde Formaldehyde dehydrogenase Group 1 Respiratory toxicity

*No direct data available; inferred from structural analogs.

Key Observations :

  • If metabolized to release free acetaldehyde, the compound could pose risks akin to acetaldehyde, including carcinogenicity and neurotoxicity .

Q & A

Q. What spectroscopic methods are recommended for characterizing the electronic structure of (1-oxo-1H-isochromen-6-yl)acetaldehyde?

Core excitation energies and K-shell transitions can be analyzed using synchrotron radiation-based techniques, such as oxygen K-edge X-ray absorption spectroscopy. Computational methods like CVS-CCSD or CVS-CC2 with aug-cc-pVTZ basis sets for oxygen/carbon and aug-cc-pVDZ for hydrogen are critical for modeling transitions (e.g., 1sO→π* at ~531.5 eV) . Experimental validation via Electron Energy Loss Spectroscopy (EELS) is also applicable for cross-section comparisons .

Q. How can discrepancies in acetaldehyde quantification between PTR-MS and DNPH-HPLC be resolved?

Systematic calibration using regression models (e.g., Reduced Major Axis regression) is essential. A slope of 1.47 ± 0.09 and intercept adjustment (0.14 ± 0.02 ppbv) between PTR-MS m/z 45 signals and DNPH-derived values improves accuracy. Regular inter-laboratory standardization minimizes variability caused by calibration inconsistencies .

Q. What synthetic routes are feasible for producing this compound derivatives?

Multi-step organic reactions, including nucleophilic substitution and ketone functionalization, are common. For example, acetylation of precursor indazole derivatives followed by oxidation can yield the target compound. Reaction conditions (e.g., temperature, catalyst selection) must be optimized to balance purity (>95%) and yield (70–85%) .

Advanced Research Questions

Q. How can computational modeling address contradictions in acetaldehyde’s photochemical cross-section data?

High-level ab initio methods (e.g., CVS-CCSD) combined with experimental benchmarks (synchrotron/EELS) resolve discrepancies. For instance, theoretical predictions for 3s/3p state transitions (535–536 eV) must align with high-resolution spectral data to validate oscillator strengths and transition probabilities .

Q. What experimental designs mitigate acetaldehyde’s interference in atmospheric trace gas analysis?

Co-deploying PTR-MS with DNPH-HPLC allows cross-validation. For example, in ambient air studies, parallel sampling at 95% confidence intervals reduces false positives from isobaric interferences (e.g., other m/z 45 species like formic acid). Statistical outlier rejection (e.g., Grubbs’ test) further refines datasets .

Q. How does the acetyl-ketone moiety in this compound influence its biological activity compared to analogs?

Structure-activity relationship (SAR) studies using analogs (e.g., 1H-indazole, acetylindole) reveal that the acetyl-ketone group enhances hydrogen bonding with target enzymes (e.g., cytochrome P450). Competitive inhibition assays and molecular docking (AutoDock Vina) quantify binding affinities (ΔG = −8.2 kcal/mol vs. −5.4 kcal/mol for simpler analogs) .

Q. What methodologies assess acetaldehyde’s genotoxic potential in mammalian cells?

Combine in vitro comet assays (DNA strand breaks) with metabolomic profiling (LC-MS/MS) to track acetaldehyde-DNA adducts (e.g., N2-ethylidene-dGuo). Dose-response curves (0.1–10 mM) and ALDH2-knockout models differentiate direct toxicity from ethanol-metabolism-mediated effects .

Methodological Considerations

Optimizing Headspace GC for Trace Acetaldehyde Detection in Polymer Matrices
Cryogenic grinding of PET preforms followed by headspace GC with flame ionization detection (FID) achieves detection limits of 0.05 ppm. Calibration requires distilled acetaldehyde standards (0.1–10 ppm) and humidity-controlled environments to minimize adsorption artifacts .

Designing Transdisciplinary Studies on Acetaldehyde-Neurotransmitter Interactions
Integrate radioligand methodologies (e.g., [11C]-acetaldehyde PET) with electrophysiology in rodent models. Horizontal collaboration (pharmacology + neuroanatomy) identifies acetaldehyde’s potentiation of morphine-induced respiratory depression (AUC analysis, p < 0.05 at 50–100 mg/kg doses) .

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